molecular formula C8H7NO B6236382 4-(prop-2-yn-1-yloxy)pyridine CAS No. 64818-18-4

4-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B6236382
CAS No.: 64818-18-4
M. Wt: 133.1
InChI Key:
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Description

4-(prop-2-yn-1-yloxy)pyridine is an organic compound with the molecular formula C8H7NO It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a prop-2-yn-1-yloxy group

Mechanism of Action

Target of Action

It is known that this compound can be used as a building block in the synthesis of various bioactive molecules . Therefore, the specific targets would depend on the final structure of the synthesized compound.

Mode of Action

When appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target . This suggests that the compound could potentially interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

For instance, microbial degradation of pyridine has been studied, and a nitrogen metabolism pathway has been proposed . The exact pathways affected by 4-(prop-2-yn-1-yloxy)pyridine would depend on the specific targets and the final structure of the synthesized compound.

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight (10613 g/mol) and predicted pKa (635) can provide some insights . These properties could influence the compound’s absorption and distribution in the body, its metabolism, and its excretion.

Result of Action

It is known that this compound can be used as a building block in the synthesis of various bioactive molecules . Therefore, the specific effects would depend on the final structure of the synthesized compound and its interaction with its targets.

Action Environment

For instance, certain reactions involving this compound may require specific temperatures or pH levels for optimal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(prop-2-yn-1-yloxy)pyridine can be synthesized through various methods. One common approach involves the reaction of 4-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique offers advantages like shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

4-(prop-2-yn-1-yloxy)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-2-yn-1-yloxy)pyridine stands out due to its unique combination of a pyridine ring and a prop-2-yn-1-yloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

64818-18-4

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

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